Phosphonic acid, ((3,4-dimethoxyphenyl)methyl)-, diethyl ester

Description

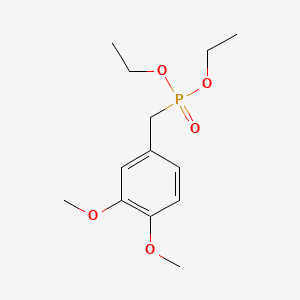

Structure and Nomenclature The compound Phosphonic acid, ((3,4-dimethoxyphenyl)methyl)-, diethyl ester (CAS/ACD name) features a phosphonic acid diethyl ester core linked to a benzyl group substituted with methoxy groups at the 3- and 4-positions (Figure 1). Its systematic IUPAC name is diethyl [(3,4-dimethoxyphenyl)methyl]phosphonate. The 3,4-dimethoxy substitution pattern is notable in bioactive molecules, such as lignin derivatives (e.g., trans3-(3,4-dimethoxyphenyl)-3-propanoic acid methyl ester) and natural products like flavonoids . This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in Wittig–Horner reactions for constructing conjugated systems .

Properties

IUPAC Name |

4-(diethoxyphosphorylmethyl)-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21O5P/c1-5-17-19(14,18-6-2)10-11-7-8-12(15-3)13(9-11)16-4/h7-9H,5-6,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPSYROBCCDFGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC(=C(C=C1)OC)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40228701 | |

| Record name | Phosphonic acid, ((3,4-dimethoxyphenyl)methyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78055-65-9 | |

| Record name | Diethyl P-[(3,4-dimethoxyphenyl)methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78055-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, ((3,4-dimethoxyphenyl)methyl)-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078055659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, ((3,4-dimethoxyphenyl)methyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a classical method for synthesizing phosphonates. This approach involves reacting triethyl phosphite with a benzyl halide under thermal conditions.

- Step 1 : Synthesis of 3,4-dimethoxybenzyl chloride from 3,4-dimethoxybenzyl alcohol using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).

- Step 2 : Reaction of triethyl phosphite with 3,4-dimethoxybenzyl chloride at 100–150°C for 6–12 hours.

Reaction Scheme :

$$

\text{Triethyl phosphite} + \text{3,4-dimethoxybenzyl chloride} \xrightarrow{\Delta} \text{Diethyl ester} + \text{Ethyl chloride}

$$

- Solvent-free or in an inert solvent (e.g., toluene).

- Yields typically range from 70–85% , depending on halide reactivity and purity.

- Excess triethyl phosphite improves conversion.

- Side products may include elimination byproducts if the benzyl halide is unstable.

Nucleophilic Substitution with Diethyl Phosphite

This method adapts protocols from phosphonite synthesis, leveraging diethyl phosphite as a nucleophile.

- Step 1 : React diethyl phosphite with 3,4-dimethoxybenzyl chloride in the presence of an acid-binding agent (e.g., triethylamine) at 80–120°C under 0.4–0.8 MPa pressure.

- Step 2 : Filter the ammonium chloride byproduct and purify via distillation or chromatography.

Reaction Scheme :

$$

\text{Diethyl phosphite} + \text{3,4-dimethoxybenzyl chloride} \xrightarrow{\text{Base}} \text{Diethyl ester} + \text{HCl (neutralized)}

$$

- No solvent required; reaction proceeds under neat conditions.

- Yields reported for analogous reactions: 80–92% .

- Avoids high temperatures required for Michaelis-Arbuzov.

- Scalable for industrial applications.

Comparative Analysis of Methods

| Parameter | Michaelis-Arbuzov | Nucleophilic Substitution |

|---|---|---|

| Reagents | Triethyl phosphite, alkyl halide | Diethyl phosphite, alkyl halide, base |

| Temperature | 100–150°C | 80–120°C |

| Pressure | Ambient | 0.4–0.8 MPa |

| Yield | 70–85% | 80–92% |

| Byproducts | Ethyl chloride | Ammonium chloride |

| Scalability | Moderate | High |

Optimization and Challenges

- Purity of Starting Materials : Impurities in 3,4-dimethoxybenzyl chloride (e.g., residual alcohol) reduce yields.

- Solvent Choice : Polar aprotic solvents (e.g., THF) may enhance nucleophilicity but complicate purification.

- Catalysis : Lewis acids (e.g., ZnCl₂) can accelerate the Michaelis-Arbuzov reaction but risk side reactions.

Alternative Routes

- Friedel-Crafts Alkylation : Limited applicability due to electron-rich aromatic rings (3,4-dimethoxy groups deactivate the ring).

- Mitsunobu Reaction : Requires diethyl phosphite, 3,4-dimethoxybenzyl alcohol, and reagents like DIAD/triphenylphosphine. Higher cost but milder conditions.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, ((3,4-dimethoxyphenyl)methyl)-, diethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding phosphonic acid derivative.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: The major product is the corresponding phosphonic acid derivative.

Reduction: The major products are the corresponding alcohols.

Substitution: The major products depend on the substituent introduced during the reaction.

Scientific Research Applications

Biological Applications

Phosphonic acid derivatives are known for their diverse biological activities:

- Antiviral Properties : Some studies indicate that phosphonic acids exhibit antiviral effects, making them potential candidates for antiviral drug development.

- Bone Targeting Agents : Due to their affinity for calcium, phosphonic acids have been explored as agents for bone targeting in therapeutic applications .

- Drug Development : The compound may serve as a pro-drug or active pharmaceutical ingredient (API) in drug formulations aimed at specific diseases .

Material Science Applications

Phosphonic acids are utilized in the development of advanced materials:

- Surface Functionalization : They can be employed to modify surfaces of metal oxides (e.g., TiO2, Al2O3) for enhanced properties in sensors and catalysis .

- Dye-Sensitized Solar Cells : Phosphonic acids are used as anchoring groups to immobilize organic molecules on surfaces, improving the efficiency of solar cells .

Environmental Applications

The environmental impact and applications of phosphonic acids include:

- Water Treatment : Phosphonic acids can be used to chelate heavy metals in wastewater treatment processes.

- Soil Amendments : Their ability to bind with soil minerals makes them useful in agricultural applications to enhance nutrient availability.

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of various phosphonic acid derivatives, including ((3,4-dimethoxyphenyl)methyl)-diethyl ester. Results indicated significant inhibition of viral replication in vitro, suggesting potential therapeutic applications against viral infections.

Case Study 2: Bone Targeting

Research focused on the use of phosphonic acid derivatives for targeted drug delivery to bone tissue. The study demonstrated that compounds with phosphonic acid groups showed enhanced uptake in bone cells compared to non-targeted formulations.

Mechanism of Action

The mechanism of action of phosphonic acid, ((3,4-dimethoxyphenyl)methyl)-, diethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Pattern Variations on the Aromatic Ring

Diethyl 3,5-Dimethoxybenzylphosphonate

- Structure : Methoxy groups at 3- and 5-positions .

- Electronic effects: The para-methoxy group in the 3,4-isomer increases electron density on the aromatic ring, favoring electrophilic substitutions, while the 3,5-isomer exhibits symmetrical electron distribution.

Diethyl 4-Formylbenzylphosphonate

Diethyl 4-Cyanobenzylphosphonate

- Structure: A cyano group at the para position .

- Key Differences: The cyano group is strongly electron-withdrawing, lowering the phosphonate’s basicity and altering solubility (higher log P vs. methoxy analogs).

Table 1: Comparison of Aromatic Substitution Effects

EDG = Electron-donating group; *EWG = Electron-withdrawing group*

Non-Aromatic and Heteroaromatic Phosphonates

Pyrazolyl and Pyrimidinyl Phosphonates

Aliphatic Phosphonates

- Example : Diethyl 2,2-diethoxyethylphosphonate .

- Key Differences :

- Aliphatic chains increase flexibility and lipophilicity (higher log P).

- Reduced steric hindrance compared to aromatic analogs, favoring nucleophilic substitutions.

Table 2: Aromatic vs. Non-Aromatic Phosphonates

Functional Group Variations on the Phosphonate Sidechain

Diethyl (2-Chloroethyl)phosphonate

- Structure : Chloroethyl sidechain .

- Key Differences :

- The chloro group acts as a leaving group, enabling alkylation reactions, unlike the stable methoxybenzyl group.

Diethyl Hydroxy(3-nitrophenyl)methylphosphonate

Notes

- Nomenclature: Variations exist (e.g., "diethyl" vs. "O,O-diethyl"), but systematic IUPAC names are preferred for clarity .

- Data Limitations : Experimental pKa and log P values for the target compound are unavailable in the provided evidence; estimates are based on structural analogs.

Biological Activity

Phosphonic acids and their derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on Phosphonic acid, ((3,4-dimethoxyphenyl)methyl)-, diethyl ester , exploring its biological activity through various studies and data.

Chemical Structure and Properties

The compound is characterized by the presence of a phosphonic acid group attached to a 3,4-dimethoxyphenyl moiety and two ethyl ester groups. Its structure can be represented as follows:

This structure contributes to its solubility and reactivity, which are crucial for its biological activity.

Antiviral and Antimicrobial Properties

Research indicates that phosphonic acid derivatives exhibit antiviral and antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various viruses, including Herpes Simplex Virus (HSV) and other pathogens. A study highlighted that the introduction of ester groups in phosphonates enhances their antiviral activity compared to their acid counterparts .

Table 1: Biological Activities of Similar Phosphonic Acid Derivatives

| Compound | Activity Type | Target Pathogen/Cell Line |

|---|---|---|

| Diethyl phosphonate | Antiviral | HSV-1 |

| Phosphonate derivatives | Antimicrobial | Various bacterial strains |

| Aminophosphonic acids | Cytotoxicity | Glioma cell lines |

Cardioprotective Effects

In vivo studies have demonstrated that certain phosphonate derivatives can alleviate ischemic heart failure symptoms in mouse models. The administration of these compounds via mini-osmotic pumps showed promising results in improving cardiac function . This suggests potential therapeutic applications in cardiovascular diseases.

The mechanism by which phosphonic acids exert their biological effects often involves the inhibition of specific enzymes or pathways critical for pathogen survival or proliferation. For example, targeting the 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) pathway has been proposed as a strategy for developing new antibiotics, as this pathway is essential for the biosynthesis of isoprenoids in many pathogenic bacteria .

Case Studies and Research Findings

- Antiviral Activity : A study evaluated the antiviral properties of various phosphonate esters against HSV-1. The results indicated that the diethyl ester derivative exhibited significant inhibitory effects on viral replication in Vero cells .

- Antimicrobial Testing : Another research effort focused on aminophosphonic acids and their short peptides, revealing broad-spectrum antimicrobial activity against resistant strains of bacteria. The modifications in the phosphonic structure were crucial for enhancing this activity .

- Cardiovascular Research : In a model of ischemic heart failure, phosphonate derivatives were administered chronically, resulting in improved cardiac output and reduced infarct size, indicating a protective effect on heart tissue .

Q & A

Q. What are the recommended safety protocols for handling Phosphonic acid, ((3,4-dimethoxyphenyl)methyl)-, diethyl ester in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (reported hazards include inflammation and severe eye damage) .

- Ventilation: Conduct experiments in a fume hood to avoid inhalation of vapors, which may cause respiratory irritation .

- First Aid: For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention .

- Storage: Store in a cool, dry area away from incompatible substances (specific stability data not provided, but general SDS guidelines apply) .

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer:

- Michaelis-Arbuzov Reaction: A modified version of this reaction can be used, as demonstrated in the synthesis of structurally similar phosphonates (e.g., reacting brominated intermediates with diethyl phosphite under controlled conditions) .

- Stepwise Alkylation: Bromomethyl precursors (e.g., bromomethanesulfonic acid) may react with diethyl phosphite in the presence of a base like triethylamine, followed by purification via column chromatography .

- Validation: Confirm product identity using NMR (e.g., P and H NMR) and mass spectrometry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the reactivity of this compound under varying solvent conditions?

Methodological Answer:

- Controlled Solvent Screening: Test reactivity in polar aprotic (e.g., DMF, DMSO) vs. non-polar solvents (e.g., toluene) to assess solvolysis rates. Monitor by P NMR to detect phosphoryl group changes .

- pH-Dependent Stability: Conduct hydrolysis studies in buffered solutions (pH 1–13) to identify degradation products (e.g., free phosphonic acid via LC-MS) .

- Data Reconciliation: Compare results with computational models (e.g., DFT calculations for reaction pathways) to explain anomalous observations .

Q. What methodologies are recommended to assess the compound’s potential neurotoxic or mutagenic effects in vitro?

Methodological Answer:

- Bacterial Reverse Mutation Assay (Ames Test): Use Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 fraction) to evaluate mutagenicity .

- In Vitro Neurotoxicity Screening: Employ SH-SY5Y neuronal cells to measure cytotoxicity (via MTT assay) and oxidative stress markers (e.g., ROS detection) .

- Comparative Analysis: Cross-reference results with structurally analogous phosphonates (e.g., diethyl ethylphosphonate) to identify structure-activity relationships .

Q. How can researchers optimize the compound’s use in heavy-metal extraction studies?

Methodological Answer:

- Chelation Efficiency: Titrate the compound against metal ions (e.g., Pb²⁺, Cd²⁺) in aqueous solutions, using ICP-MS to quantify residual metal concentrations .

- Solvent Compatibility: Test extraction efficiency in biphasic systems (e.g., water/chloroform) to determine partition coefficients .

- Competitive Binding Studies: Introduce competing ligands (e.g., EDTA) to assess selectivity, monitored via UV-Vis spectroscopy .

Data Analysis and Validation

Q. What analytical techniques are critical for validating the purity and structural integrity of this phosphonate?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.